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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057 Get Quote

An In-Depth Technical Guide to N-Butyryl-N'-cinnamyl-piperazine

This technical guide provides a comprehensive overview of N-Butyryl-N'-cinnamyl-
piperazine, a synthetic opioid of the cinnamylpiperazine class. The information is intended for

researchers, scientists, and drug development professionals, summarizing its chemical identity,

structure-activity relationships, pharmacological properties, and relevant experimental

protocols.

Chemical Identity and Nomenclature
N-Butyryl-N'-cinnamyl-piperazine is a synthetic compound first synthesized in the late 1960s.

[1] It serves as the prototypical backbone for a class of synthetic opioids.[1][2]

IUPAC Name: 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]

Table 1: Synonyms and Identifiers
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Type Identifier

Common Names Bucinnazine, AP-237[1][2]

Systematic Synonym 1-N-butyryl-4-cinnamylpiperazine[3]

CAS Number 17719-89-0[1]

Molecular Formula C₁₇H₂₄N₂O

Molecular Weight 272.4 g/mol [1]

InChI Key ZQBMUHABRSEAIK-UXBLZVDNSA-N[1]

Structure-Activity Relationship (SAR)
The pharmacological activity of N-Butyryl-N'-cinnamyl-piperazine and its derivatives is

dictated by three essential structural components.[1] Modifications to any of these moieties can

significantly alter the compound's potency, efficacy, and overall pharmacological profile.[1]

The Piperazine Core: This central heterocyclic ring is a crucial scaffold. Its conformation and

the basicity of its nitrogen atoms are important for receptor interactions.[1]

The N-Acyl Moiety: The butyryl group attached to one of the piperazine nitrogens is a

significant contributor to the compound's opioid activity. Changes to this acyl chain have

been shown to impact potency.[1]

The N'-Cinnamyl Moiety: The cinnamyl group, specifically the trans (E) configuration, is

considered vital for optimal activity. This part of the molecule is understood to interact with a

hydrophobic pocket in the target receptor.[1]
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Key Pharmacophores
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Caption: Logical relationship of the core pharmacophores in N-Butyryl-N'-cinnamyl-
piperazine.

Pharmacological and Toxicological Data
N-Butyryl-N'-cinnamyl-piperazine and its analogs are potent opioids that primarily act via the

µ-opioid receptor (MOR).[1] While specific quantitative data for the parent compound is limited

in the provided literature, studies on its close analogs, such as 2-methyl AP-237 and AP-238,

offer insight into the class's activity.

Table 2: In Vitro µ-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs[3]

Compound Potency (EC₅₀, nM)
Efficacy (Eₘₐₓ, % relative
to Hydromorphone)

AP-238 248 Not specified

2-Methyl AP-237 Not specified 125%

Data derived from a β-

arrestin2 (βarr2) recruitment

assay.

Table 3: Postmortem Toxicological Findings for Cinnamylpiperazine Analogs[3]
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Compound
Concentration Range
(ng/mL)

Number of Cases

2-Methyl AP-237 820 - 5800 4

AP-238 87 - 120 2

Experimental Protocols
Synthesis Workflow
The synthesis of N-Butyryl-N'-cinnamyl-piperazine analogs generally involves a multi-step

process. The following workflow illustrates the synthesis of the N-cinnamyl piperazine precursor

followed by the acylation step to yield the final product, based on protocols for related

compounds.[4][5]
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Step 1: Synthesis of N-cinnamyl piperazine Precursor

Step 2: Acylation to Final Product (Analog Example)

Piperazine + Cinnamyl chloride

Dissolve in Isopropanol

Heat at 70°C for 3 hrs

Solvent distillation

Dissolve in Chloroform

Wash with NaOH and water

Dry over Potassium Carbonate

Filter and distill Chloroform

Purify to yield N-cinnamyl piperazine

N-cinnamyl piperazine or analog

Precursor

React with Butyryl chloride
in presence of a base

Solvent extraction

Dry organic phase

Convert to Hydrochloride salt (optional)

Final Product

Click to download full resolution via product page
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Caption: General workflow for the synthesis of N-Butyryl-N'-cinnamyl-piperazine and its

analogs.

Protocol Detail: Synthesis of N-cinnamyl piperazine[5]

Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.

Add cinnamyl chloride (0.5 moles) dropwise at room temperature.

Heat the mixture at 70°C for 3 hours with mixing.

Distill the solvent away.

Dissolve the reaction mixture in 500 ml of chloroform and wash with sodium hydroxide and

water.

Dry the organic phase over potassium carbonate and filter.

Distill the chloroform in vacuo.

Remove excess piperazine by sublimation and distill the residue to obtain N-cinnamyl

piperazine.

Protocol Detail: Synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride (as a

representative analog)[4]

Suspend 2-methyl-piperazine dihydrochloride (0.2 M) in 200 ml of isopropanol.

Add 2-methyl-piperazine (0.2 M) under strong agitation.

React with butyryl chloride in the presence of a base.

Adjust the pH to 11 with 10% NaOH and extract three times with 150 ml of benzene.

Pool the organic phases, dry with anhydrous sodium sulphate, and filter.

The final product is then separated from the reaction solvent, typically in the form of the

hydrochloride salt.
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Analytical and Bioanalytical Methodologies
Chromatographic techniques are essential for the separation and unambiguous identification of

N-Butyryl-N'-cinnamyl-piperazine and its metabolites from complex matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the

analysis of volatile and thermally stable compounds like those in the cinnamylpiperazine

class.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantitative

confirmation of cinnamylpiperazines in antemortem and postmortem samples.[3]

Pharmacological Assay Protocol: β-arrestin2 (βarr2)
Recruitment Assay
This assay is used to determine the activation potential of compounds at the µ-opioid receptor.

[3]

Cell Line: Utilize a cell line (e.g., U2OS) stably co-expressing the human µ-opioid receptor

and a β-arrestin2-EFC fusion protein.

Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-methyl AP-

237, AP-238) and a reference agonist (e.g., hydromorphone).

Incubation: Add the diluted compounds to the cells and incubate to allow for receptor binding

and β-arrestin2 recruitment.

Detection: Following incubation, add detection reagents. The recruitment of β-arrestin2 to the

activated receptor brings enzyme fragments into proximity, generating a chemiluminescent

signal.

Data Analysis: Measure the signal using a luminometer. Plot the signal intensity against the

compound concentration to generate dose-response curves. From these curves, calculate

potency (EC₅₀) and efficacy (Eₘₐₓ) values relative to the reference agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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